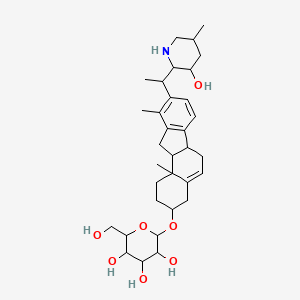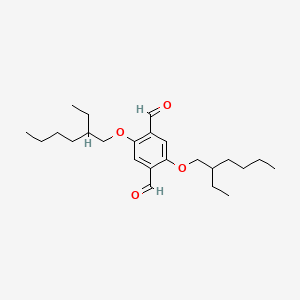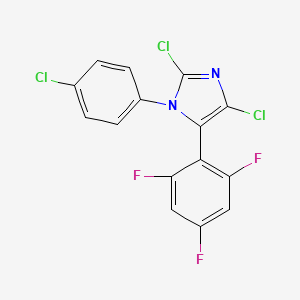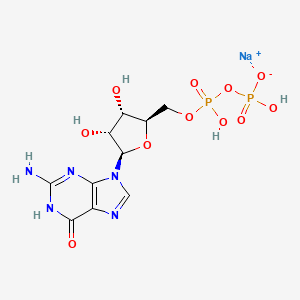![molecular formula C32H62O11S B11926969 alpha-D-GAL-[1->4]-beta-D-GAL-1->O-OTE](/img/structure/B11926969.png)
alpha-D-GAL-[1->4]-beta-D-GAL-1->O-OTE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-D-GAL-[1->4]-beta-D-GAL-1->O-OTE is a glycoside that consists of ethyl beta-D-galactoside having an alpha-D-galactosyl residue at the 4-position . This compound is part of a larger family of glycosides, which are molecules where a sugar is bound to another functional group via a glycosidic bond. Glycosides play significant roles in various biological processes and have diverse applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of alpha-D-GAL-[1->4]-beta-D-GAL-1->O-OTE typically involves the enzymatic or chemical glycosylation of ethyl beta-D-galactoside with alpha-D-galactose. Enzymatic methods often use glycosyltransferases or glycosidases to catalyze the formation of the glycosidic bond under mild conditions. Chemical synthesis may involve the use of protecting groups and activation of the glycosyl donor to facilitate the glycosylation reaction .
Industrial Production Methods
Industrial production of alpha-D-GAL-[1->4]-beta-D-GAL-1->O-OTE may involve large-scale enzymatic processes due to their specificity and efficiency. These processes are optimized for high yield and purity, often using recombinant enzymes and controlled reaction conditions to ensure consistency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Alpha-D-GAL-[1->4]-beta-D-GAL-1->O-OTE can undergo various chemical reactions, including:
Hydrolysis: Breaking down the glycosidic bond to release the constituent sugars.
Oxidation: Oxidizing the hydroxyl groups to form aldehydes or carboxylic acids.
Reduction: Reducing the aldehyde or ketone groups to alcohols.
Substitution: Replacing one functional group with another, such as halogenation or esterification.
Common Reagents and Conditions
Common reagents used in these reactions include acids or bases for hydrolysis, oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis yields the constituent sugars, oxidation can produce aldonic acids, and reduction can yield sugar alcohols .
Applications De Recherche Scientifique
Alpha-D-GAL-[1->4]-beta-D-GAL-1->O-OTE has several applications in scientific research:
Chemistry: Used as a model compound to study glycosidic bond formation and cleavage.
Biology: Investigated for its role in cellular processes involving glycosylation.
Medicine: Explored for potential therapeutic applications, such as enzyme replacement therapies.
Industry: Utilized in the production of bioactive compounds and as a precursor for various glycosides
Mécanisme D'action
The mechanism of action of alpha-D-GAL-[1->4]-beta-D-GAL-1->O-OTE involves its interaction with specific enzymes and receptors in biological systems. The compound can be hydrolyzed by glycosidases to release its constituent sugars, which can then participate in various metabolic pathways. The molecular targets and pathways involved include glycosyltransferases and glycosidases that regulate glycosylation and deglycosylation processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Alpha-D-GalpA-(1->4)-D-GalpA: A digalacturonic acid with a similar glycosidic linkage but different functional groups.
Alpha-D-Gal-(1->3)-beta-D-Gal-(1->4)-D-GlcNAc: An amino trisaccharide with a different glycosidic linkage and additional functional groups.
Uniqueness
Alpha-D-GAL-[1->4]-beta-D-GAL-1->O-OTE is unique due to its specific glycosidic linkage and the presence of an ethyl group, which can influence its chemical properties and biological activity.
Propriétés
Formule moléculaire |
C32H62O11S |
|---|---|
Poids moléculaire |
654.9 g/mol |
Nom IUPAC |
(3R,4S,5R,6R)-2-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-(2-octadecylsulfanylethoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C32H62O11S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-44-20-18-40-31-29(39)27(37)30(24(22-34)42-31)43-32-28(38)26(36)25(35)23(21-33)41-32/h23-39H,2-22H2,1H3/t23-,24-,25+,26+,27-,28-,29-,30+,31-,32?/m1/s1 |
Clé InChI |
XUKCZBPRMWBCAV-TZRLBJCJSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCCCSCCO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)OC2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O |
SMILES canonique |
CCCCCCCCCCCCCCCCCCSCCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



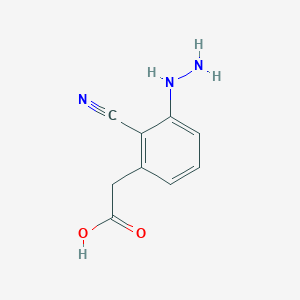
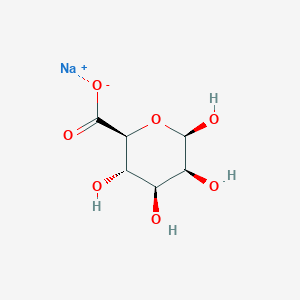

![5-[2-(Trifluoromethyl)phenyl]-1H-pyrrole-3-methanol](/img/structure/B11926917.png)
